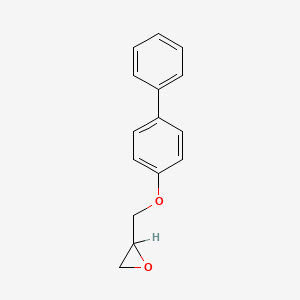

1-(Biphenyl-4-yloxy)-2,3-epoxypropane

Description

BenchChem offers high-quality 1-(Biphenyl-4-yloxy)-2,3-epoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Biphenyl-4-yloxy)-2,3-epoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-phenylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANCFOKAWEPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963711 | |

| Record name | 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4698-96-8 | |

| Record name | 2-[([1,1′-Biphenyl]-4-yloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Biphenyl-4-yloxy)-2,3-epoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(biphenyl-4-yloxy)-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GKW1LK0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Biphenylyl glycidyl ether physical and chemical properties

An In-depth Technical Guide to 4-Biphenylyl Glycidyl Ether: Properties, Synthesis, and Applications

Abstract

4-Biphenylyl glycidyl ether (4-BGE) is an aromatic epoxide distinguished by its rigid biphenyl moiety combined with the reactive oxirane ring. This unique structure imparts valuable properties, making it a significant monomer and intermediate in materials science and a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-BGE. It details established synthesis protocols, explores its reactivity with a focus on the epoxide ring-opening mechanism, and discusses its applications, particularly in the formulation of high-performance epoxy resins and as a precursor in drug development. This document is intended for researchers, scientists, and professionals in polymer chemistry and drug discovery who require a detailed understanding of this compound.

Compound Identification and Structure

4-Biphenylyl glycidyl ether is systematically known as 2-((([1,1'-biphenyl]-4-yl)oxy)methyl)oxirane.[1] Its core structure consists of a biphenyl backbone where a glycidyl ether group is attached at the para position (position 4) of one of the phenyl rings.

-

Molecular Formula: C₁₅H₁₄O₂[1]

-

Molecular Weight: 226.27 g/mol [1]

-

CAS Number: 4698-96-8[1]

-

Synonyms: p-Phenylphenyl glycidyl ether, Glycidyl 4-phenylphenyl ether[1]

Caption: Mechanism of nucleophilic ring-opening of the glycidyl ether.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 4-Biphenylyl glycidyl ether.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, characteristic C-O-C stretching absorption for the ether linkage is expected between 1000 and 1300 cm⁻¹. [2]Specifically, phenyl alkyl ethers typically show two distinct strong bands around 1050 cm⁻¹ and 1250 cm⁻¹. [3]Other expected signals include C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹) and aromatic C=C bending vibrations. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) or a strong C=O stretch (~1700 cm⁻¹) confirms the integrity of the epoxide ring and the absence of hydrolysis or carbonyl impurities. [2]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum gives precise information about the electronic environment of the hydrogen atoms.

-

Aromatic Protons: The eight protons of the biphenyl group will appear as a complex multiplet in the downfield region of 7.0-8.0 ppm .

-

Ether Methylene Protons (-O-CH₂-): The protons on the carbon adjacent to the ether oxygen are deshielded and typically resonate between 3.4 and 4.5 ppm . [2] * Epoxide Protons (-CH-CH₂): Protons on the epoxide ring itself are found further upfield, generally in the 2.5 to 3.5 ppm range. [2][3]The diastereotopic nature of the terminal CH₂ protons often leads to complex splitting patterns.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum complements the ¹H NMR data.

-

Aromatic Carbons: A series of signals between 110-160 ppm corresponds to the 12 carbons of the biphenyl system.

-

Ether Methylene Carbon (-O-CH₂-): The carbon atom adjacent to the ether oxygen typically appears in the 50-80 ppm range. [2] * Epoxide Carbons (-CH-CH₂): The two carbons of the oxirane ring are found in the 40-60 ppm region. [2]

-

Synthesis Methodology

The synthesis of 4-Biphenylyl glycidyl ether is a well-established procedure, typically following the Williamson ether synthesis pathway adapted for epoxides. The process involves two main steps: a coupling reaction followed by a base-induced ring closure. [4][5] Causality of Experimental Design: The use of excess epichlorohydrin is crucial to maximize the formation of the desired mono-glycidyl ether and minimize the formation of polymers or di-substitution products. The base (e.g., sodium hydroxide) serves two purposes: first, to deprotonate the phenol, creating a potent nucleophile, and second, to facilitate the intramolecular dehydrochlorination that forms the epoxide ring. [4]

Experimental Protocol: Synthesis of 4-BGE

-

Step 1: Coupling Reaction (Formation of Chlorohydrin Intermediate)

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, add 4-hydroxybiphenyl (1 equivalent) and an excess of epichlorohydrin (3-5 equivalents). Epichlorohydrin serves as both a reactant and a solvent.

-

Heat the mixture to 60-80°C with vigorous stirring.

-

Slowly add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a small amount of aqueous sodium hydroxide (e.g., 20% w/w solution) to initiate the reaction.

-

Maintain the temperature and stir for 2-4 hours until TLC or HPLC analysis shows the consumption of 4-hydroxybiphenyl. This step forms the chlorohydrin ether intermediate. [5]

-

-

Step 2: Dehydrochlorination (Epoxide Ring Formation)

-

Cool the reaction mixture slightly.

-

Slowly add a stoichiometric amount of aqueous sodium hydroxide (50% w/w solution) dropwise, ensuring the temperature does not exceed 70°C. This exothermic reaction closes the ring to form the epoxide. [4] * After the addition is complete, continue stirring for an additional 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification

-

Cool the mixture to room temperature and add water to dissolve the sodium chloride byproduct.

-

Separate the organic layer (containing excess epichlorohydrin and the product).

-

Wash the organic layer sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol/hexane mixture) to yield pure 4-Biphenylyl glycidyl ether.

-

Caption: General workflow for the synthesis of 4-Biphenylyl glycidyl ether.

Applications in Research and Development

The combination of a rigid, thermally stable biphenyl group and a versatile reactive epoxide makes 4-BGE a valuable compound in several fields.

-

High-Performance Polymers: 4-BGE is primarily used as a monomer or a reactive diluent in the formulation of epoxy resins. [4]The incorporation of the rigid biphenyl structure into a polymer network can significantly increase its glass transition temperature (Tg), thermal stability, and mechanical strength. [6]These high-performance materials are sought after in the aerospace, electronics, and advanced coatings industries. [6][7][8]

-

Organic Synthesis and Drug Development: The epoxide group is a key functional handle for chemical transformations. [9]4-BGE can serve as a starting material for synthesizing more complex molecules. The epoxide can be opened by various nucleophiles to introduce new functionalities, while the biphenyl core acts as a rigid scaffold. This makes it a useful building block for creating libraries of compounds for screening in drug discovery programs.

Safety and Handling

4-Biphenylyl glycidyl ether requires careful handling due to its potential as a skin and respiratory irritant and sensitizer, which is a common hazard for glycidyl ethers.

-

Potential Health Effects: May cause eye and skin irritation. [10]Inhalation may lead to respiratory tract irritation. [10]Like many epoxides, it may cause an allergic skin reaction. [11]The toxicological properties have not been fully investigated. [10]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. [10]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. [10]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can cause hazardous polymerization. [10]* Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for chemical waste disposal. [10]Dispose of waste in accordance with local, state, and federal regulations.

References

- CN102030726A - Preparation method of 4,4'-biphenol diglycidyl ether.

- CN102030726B - Preparation method of 4,4'-biphenol diglycidyl ether.

- Cas 85954-11-6, 4,4'-Bis(2,3-epoxypropoxy) - LookChem.

- Buy 4-tert-Butylphenyl glycidyl ether | 3101-60-8 - Smolecule.

- Safety Data Sheet - Electron Microscopy Sciences.

- 1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE - gsrs.

- Material Safety Data Sheet - 2-Biphenylyl Glycidyl Ether, 95% - Cole-Parmer.

- A novel glycidyl ether type tetrafunctional epoxy resin: synthesis, cure kinetic and properties.

- Benzyl Glycidyl Ether:Application and Chemistry Studies - ChemicalBook.

- Phenyl glycidyl ether - Wikipedia.

- US4284573A - Preparation of glycidyl ethers - Google P

- 2-Biphenylyl Glycidyl Ether - Labsolu.

- 2-BIPHENYLYL GLYCIDYL ETHER | 7144-65-2 - ChemicalBook.

- Safety Data Sheet: Glycidyl ether - Chemos GmbH&Co.KG.

- 18.9: Spectroscopy of Ethers - Chemistry LibreTexts.

- 4-tert-Butylphenyl glycidyl ether - SAFETY D

- 18.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 5. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. CN102030726A - Preparation method of 4,4'-biphenol diglycidyl ether - Google Patents [patents.google.com]

- 8. CN102030726B - Preparation method of 4,4'-biphenol diglycidyl ether - Google Patents [patents.google.com]

- 9. Benzyl Glycidyl Ether:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. emsdiasum.com [emsdiasum.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.pt [fishersci.pt]

A Comprehensive Health & Safety Guide for 4-Biphenylyl Glycidyl Ether in a Research Setting

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the health and safety considerations paramount for the handling and use of 4-Biphenylyl glycidyl ether. As a Senior Application Scientist, the following narrative synthesizes established safety protocols with the underlying scientific principles, ensuring that researchers can operate with an informed understanding of the risks and the causality behind mitigation strategies. The toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach grounded in the known hazards of the broader glycidyl ether chemical class.

Introduction and Chemical Profile

4-Biphenylyl glycidyl ether belongs to the glycidyl ether family, a class of compounds characterized by a reactive epoxide ring. This functional group makes them valuable intermediates in organic synthesis and material science, but it is also the primary source of their biological reactivity and associated health hazards. This guide is predicated on the precautionary principle: where specific toxicological data is lacking for the 4-biphenyl isomer, we will extrapolate from well-studied structural analogs like Phenyl Glycidyl Ether (PGE) and Butyl Glycidyl Ether (BGE) to establish a robust safety framework.

| Parameter | Details |

| Chemical Name | 4-Biphenylyl glycidyl ether |

| Synonyms | 1-(2,3-Epoxypropoxy)-4-phenylbenzene; 4-Phenylphenyl glycidyl ether |

| CAS Number | 3227-86-9 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Appearance | Typically a white solid[1] |

The Glycidyl Ether Hazard Paradigm: Understanding the Core Risks

The primary driver of toxicity for glycidyl ethers is the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack by biological macromolecules such as DNA and proteins. This reactivity underpins the principal hazards associated with this chemical class:

-

Irritation: Direct contact with skin, eyes, and mucous membranes can lead to irritation.[1][2][3] The epoxide can react with local tissue components, triggering an inflammatory response.

-

Sensitization: Glycidyl ethers are recognized as potent skin sensitizers.[2][3] The mechanism involves the compound acting as a hapten, binding to skin proteins to form an antigen. Upon re-exposure, this can elicit a robust and often severe allergic immune response (allergic contact dermatitis).[2]

-

Mutagenicity and Carcinogenicity: The ability of the epoxide to alkylate DNA is the mechanistic basis for concern regarding genetic defects and cancer.[4][5] While data for 4-biphenylyl glycidyl ether is not available, the closely related Phenyl Glycidyl Ether (PGE) is classified by the International Agency for Research on Cancer (IARC) as Group 2B, "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[6][7] Butyl glycidyl ether is also suspected of causing genetic defects and cancer.[4] Therefore, 4-biphenylyl glycidyl ether must be handled as a suspected carcinogen and mutagen.[3]

Hazard Identification and Classification

Based on available data for the 2-biphenyl isomer and analogous glycidyl ethers, the following hazards should be assumed.

| Hazard Class | GHS Classification (Assumed) | Description |

| Acute Toxicity | Harmful if inhaled (Category 4)[4][5] | May cause respiratory tract irritation.[1][8] Higher exposures could lead to serious lung damage.[3] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[5] | May cause redness, itching, and inflammation upon contact.[1][2] |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[8] | Direct contact can cause significant irritation.[1][3] |

| Sensitization | May cause an allergic skin reaction (Category 1)[2][4][5] | Repeated exposure may lead to skin sensitization.[2][3] |

| Mutagenicity | Suspected of causing genetic defects (Category 2)[4][5] | Based on the reactivity of the epoxide group and data from analogs. |

| Carcinogenicity | Suspected of causing cancer (Category 2)[4][5] | Based on animal studies of related compounds like PGE.[2][6][7] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects[5] | Avoid release into the environment.[2] |

Risk Mitigation and Safe Handling Protocols

A systematic approach to risk mitigation is essential. The "Hierarchy of Controls" is a fundamental principle of laboratory safety that prioritizes the most effective control measures.

The Hierarchy of Controls

This framework mandates prioritizing engineering and administrative controls over a sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: Your Primary Line of Defense

-

Chemical Fume Hood: All manipulations of 4-biphenylyl glycidyl ether, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[5] This is the most critical step in preventing inhalation exposure.

-

Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[1][2][8]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[1][2]

Standard Operating Procedure (SOP) for Handling

This protocol is designed to be a self-validating system, minimizing exposure at each step.

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Don personal protective equipment as described in section 4.4.

-

Weighing: If weighing the solid, perform the task on a balance located inside the fume hood or in a ventilated balance enclosure. Use a disposable weigh boat.

-

Transfer: When transferring the solid or solutions, use a spatula or pipette. Perform all transfers over a tray or secondary containment to catch any spills.

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood. Keep the vessel capped or connected to the apparatus at all times.

-

Post-Handling: After use, decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., acetone), collecting the waste in a designated hazardous waste container.

-

Handwashing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][8]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense and must be selected based on the specific hazards.

-

Eye Protection: Chemical splash goggles are mandatory.[2] Standard safety glasses do not provide adequate protection from splashes.

-

Hand Protection: Wear appropriate protective gloves.[1][2][8] Nitrile gloves may offer sufficient protection for incidental contact, but for prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber or Viton) should be considered. Always check the manufacturer's glove compatibility chart. Inspect gloves for tears or holes before each use and remove them without touching the outer surface.

-

Body Protection: A lab coat must be worn and kept fully buttoned.[1][2] Consider a chemically resistant apron for procedures with a high risk of splashing.

-

Respiratory Protection: If engineering controls fail or are not available (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2]

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The storage area should be designated for toxic and carcinogenic-suspect chemicals.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze violent polymerization of the epoxide ring.[1][9]

Emergency Response and First Aid

Immediate and correct action following an exposure is critical to minimizing harm.

Exposure Protocol Workflow

Caption: Immediate steps to take following any route of chemical exposure.

Detailed First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Wash clothing before reuse.[1] Seek medical attention.

-

Inhalation: Remove the victim from the exposure area and move to fresh air immediately.[1][2] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill and Leak Management

-

Evacuate all non-essential personnel from the area.[3]

-

Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

-

Ventilate the area and wash the spill site after the material has been removed.[3]

Toxicological Profile: An Evidence-Based Assessment

As previously stated, the toxicological properties of 4-biphenylyl glycidyl ether have not been fully investigated.[1] The information below is based on data for the 2-isomer and analogous glycidyl ethers, which should be used to inform a conservative risk assessment.

| Toxicological Endpoint | Finding for Glycidyl Ether Class | Source |

| Acute Toxicity (LD50/LC50) | Data not available for 2- or 4-biphenylyl glycidyl ether.[1] Harmful if inhaled or swallowed for other analogs.[2][4][5] | [1][2][4][5] |

| Skin/Eye Irritation | Causes skin and eye irritation.[1][2][3] | [1][2][3] |

| Sensitization | May cause skin sensitization (allergic reaction).[2][3] | [2][3] |

| Carcinogenicity | Phenyl Glycidyl Ether (PGE): IARC Group 2B (Possibly carcinogenic to humans). Caused nasal carcinomas in rats.[6][7] | [6][7] |

| Butyl Glycidyl Ether (BGE): Suspected of causing cancer (GHS Category 2).[4] | [4] | |

| 2-Biphenylyl Glycidyl Ether: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[1] | [1] | |

| Mutagenicity | Phenyl Glycidyl Ether (PGE): Induced mutations in bacteria and transformation in mammalian cells in vitro.[6] | [6] |

| Butyl Glycidyl Ether (BGE): Suspected of causing genetic defects (GHS Category 2).[4] | [4] |

The available evidence strongly suggests that 4-biphenylyl glycidyl ether should be handled with extreme caution as a potential irritant, sensitizer, mutagen, and carcinogen.

References

- Material Safety Data Sheet - 2-Biphenylyl Glycidyl Ether, 95%. (n.d.). Cole-Parmer.

- Material Safety Data Sheet - Glycidyl phenyl ether, 99%. (n.d.). Cole-Parmer.

- Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). NCBI Bookshelf.

- Safety Data Sheet: Glycidyl ether hardener NMA. (2024, March 2). Carl ROTH.

- Safety Data Sheet: Glycidyl ether. (2022, October 26). Chemos GmbH & Co. KG.

- Safety Data Sheet: (BGE) butyl glycidyl ether. (2025, March 10). Electron Microscopy Sciences.

- PHENYL GLYCIDYL ETHER (PGE). (2021, January 8). Occupational Safety and Health Administration (OSHA).

- PHENYL GLYCIDYL ETHER HAZARD SUMMARY. (n.d.). NJ.gov.

- SAFETY DATA SHEET - Phenyl glycidyl ether. (2025, November 6). Sigma-Aldrich.

- Placental transfer of bisphenol diglycidyl ethers (BDGEs) and its association with maternal health in a population in South of China. (n.d.). National Institutes of Health (NIH).

- Safety Data Sheet - Glycidyl ethers. (2018, October 29). Farnell.

- Some Glycidyl Ethers (IARC Summary & Evaluation, Volume 47, 1989). (1999, April 13). Inchem.org.

- Some glycidyl ethers. (n.d.). NCBI Bookshelf.

- Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2016). PMC.

- SAFETY DATA SHEET. (n.d.). PPG.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. nj.gov [nj.gov]

- 4. emsdiasum.com [emsdiasum.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. PHENYL GLYCIDYL ETHER (PGE) | Occupational Safety and Health Administration [osha.gov]

- 8. chemos.de [chemos.de]

- 9. farnell.com [farnell.com]

Methodological & Application

Synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane from 4-phenylphenol

An In-Depth Guide to the

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane, a valuable glycidyl ether, from 4-phenylphenol and epichlorohydrin. We delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and emphasize critical safety considerations. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Introduction and Significance

1-(Biphenyl-4-yloxy)-2,3-epoxypropane, also known as 4-biphenylyl glycidyl ether, is an organic compound characterized by a biphenyl moiety linked to a glycidyl group via an ether bond.[1] This structure makes it a versatile intermediate in organic synthesis. The reactive epoxide ring allows for various nucleophilic ring-opening reactions, making it a key building block for synthesizing more complex molecules with potential applications in materials science (e.g., as a monomer for epoxy resins) and as a scaffold in medicinal chemistry and drug development.

The synthesis described herein utilizes the well-established Williamson ether synthesis, a robust and reliable method for forming ethers.[2] The process involves the reaction of a phenoxide with an organohalide. In this specific application, the sodium salt of 4-phenylphenol (the phenoxide) acts as the nucleophile, reacting with epichlorohydrin to yield the target glycidyl ether.[3]

Scientific Principles & Reaction Mechanism

The synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane from 4-phenylphenol and epichlorohydrin is a classic example of a base-promoted Williamson ether synthesis followed by an intramolecular cyclization. The reaction proceeds in two key stages:

-

Deprotonation: 4-Phenylphenol, a weak acid, is deprotonated by a strong base, typically sodium hydroxide (NaOH), to form the more nucleophilic sodium 4-phenylphenoxide. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol.

-

Nucleophilic Substitution and Cyclization: The reaction with epichlorohydrin is a two-step process initiated by the phenoxide.

-

Step 2a (Sɴ2 Attack): The 4-phenylphenoxide ion attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the opening of the three-membered ring.[4]

-

Step 2b (Intramolecular Sɴ2 Cyclization): The resulting alkoxide intermediate then undergoes a rapid, intramolecular Sɴ2 reaction. The alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the new, stable epoxide ring of the final product.[5]

-

This entire sequence is a concerted process that efficiently converts the starting materials into the desired glycidyl ether.

Caption: Reaction Mechanism Flowchart.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane on a laboratory scale.

Materials and Reagents

| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 4-Phenylphenol | C₁₂H₁₀O | 170.21 | ≥98% | Sigma-Aldrich | |

| Epichlorohydrin | C₃H₅ClO | 92.52 | ≥99% | Sigma-Aldrich | |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific | |

| Toluene | C₇H₈ | 92.14 | Anhydrous | VWR | |

| Deionized Water | N/A | H₂O | 18.02 | N/A | In-house |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer or thermocouple probe

-

Heating mantle with temperature controller

-

Dropping funnel (100 mL)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

CRITICAL SAFETY PRECAUTIONS

Epichlorohydrin is a highly hazardous substance. It is flammable, corrosive, a suspected carcinogen, and readily absorbed through the skin.[6] All operations involving epichlorohydrin must be performed in a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear polyvinyl alcohol (PVA) or butyl rubber gloves. Do not use nitrile or neoprene gloves , as epichlorohydrin can permeate them.[6][7] Double-gloving is recommended.

-

Eye Protection: ANSI Z87.1-compliant safety goggles and a full-face shield are mandatory.[6]

-

Lab Coat: A flame-resistant lab coat and a chemical-resistant apron are required.[6]

-

-

Handling:

-

4-Phenylphenol: May cause skin, eye, and respiratory irritation.[9] Avoid inhalation of dust and direct contact.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate care.

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow.

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer. Ensure the setup is in a certified chemical fume hood.

-

Phenoxide Formation:

-

To the flask, add 4-phenylphenol (17.0 g, 0.1 mol) and toluene (150 mL).

-

In a separate beaker, dissolve sodium hydroxide (4.4 g, 0.11 mol) in deionized water (20 mL).

-

Add the NaOH solution to the flask containing the 4-phenylphenol suspension.

-

Rationale: Using a slight excess of NaOH ensures complete deprotonation of the phenol, maximizing the concentration of the active nucleophile.

-

-

Heating: Begin vigorous stirring and heat the mixture to 60-65 °C using a heating mantle. A uniform temperature is critical for reaction kinetics.

-

Epichlorohydrin Addition:

-

Charge a dropping funnel with epichlorohydrin (27.8 g, 0.3 mol).

-

Add the epichlorohydrin dropwise to the reaction mixture over a period of approximately 1 hour, ensuring the temperature does not exceed 70 °C.

-

Rationale: A large excess of epichlorohydrin is used to favor the formation of the desired mono-glycidyl ether and suppress the formation of dimer impurities.[10][11] Slow, controlled addition is necessary to manage the exothermic nature of the reaction.

-

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60-65 °C with continued stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 4-phenylphenol is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of deionized water and transfer the entire mixture to a 500 mL separatory funnel.

-

Separate the aqueous and organic (toluene) layers.

-

Wash the organic layer twice with 50 mL of 5% NaOH solution to remove any unreacted phenol, followed by one wash with 50 mL of brine to remove residual base and salts.

-

-

Drying and Solvent Removal:

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

-

Purification:

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups (epoxide C-O stretch, aromatic C-H, ether C-O-C).

-

HPLC/GC-MS: To determine purity and identify any minor impurities.

References

-

ResearchGate. (n.d.). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]

- Google Patents. (n.d.). US3121727A - Synthesis of glycidyl ethers of polyhydric phenols.

-

ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Epichlorohydrin - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

GSRS. (n.d.). 1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE. Retrieved from [Link]

-

UNC Charlotte. (n.d.). Epichlorohydrin Safety Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Phenylphenol. Retrieved from [Link]

- Google Patents. (n.d.). US2840541A - Process for manufacture of glycidyl ethers of polyhydric phenols.

-

Safety data sheet. (2021). AR-N 4340. Retrieved from [Link]

-

Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from [Link]

-

BASF. (n.d.). Epichlorohydrin (C3H5ClO) A 1 Information and recommendations for first responders. Retrieved from [Link]

- Google Patents. (n.d.). US2659710A - Phenol alcohol-epichlorohydrin reaction products.

-

Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

-

WordPress.com. (2013). Epichlorohydrin. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). mechanism of glycidylation reaction between phenols and epichlorohydrin. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Epichlorohydrin Safety Information. Retrieved from [Link]

- Google Patents. (n.d.). US4284573A - Preparation of glycidyl ethers.

-

YouTube. (2023). Williamson Ether Synthesis mechanism. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. byjus.com [byjus.com]

- 3. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]

- 4. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. safety.charlotte.edu [safety.charlotte.edu]

- 8. nj.gov [nj.gov]

- 9. 4-Phenylphenol - Wikipedia [en.wikipedia.org]

- 10. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]

- 11. US3121727A - Synthesis of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]

- 12. US2840541A - Process for manufacture of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]

Application Notes and Protocols for the Analysis of 4-Biphenylyl Glycidyl Ether using HPLC and GC-MS

Introduction: The Critical Need for Sensitive Detection of 4-Biphenylyl Glycidyl Ether

4-Biphenylyl glycidyl ether (4-BGE) is a reactive compound that can be present as a process-related impurity or a degradant in pharmaceutical manufacturing. Due to its epoxide functional group, 4-BGE is classified as a potential genotoxic impurity (PGI). Genotoxic impurities are of significant concern in the pharmaceutical industry as they have the potential to damage DNA, leading to carcinogenic effects even at very low concentrations. Regulatory bodies worldwide, guided by frameworks such as the ICH M7(R1) guideline, mandate stringent control and monitoring of such impurities in active pharmaceutical ingredients (APIs) and drug products. This necessitates the development of highly sensitive and specific analytical methods to detect and quantify 4-BGE at trace levels.

This comprehensive technical guide provides detailed application notes and protocols for the analysis of 4-Biphenylyl glycidyl ether using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to be robust, reliable, and suitable for implementation in research, drug development, and quality control laboratories.

Part 1: High-Performance Liquid Chromatography (HPLC) Method for 4-Biphenylyl Glycidyl Ether Analysis

Reverse-phase HPLC coupled with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds like 4-BGE. The biphenyl chromophore in 4-BGE allows for sensitive detection using a Diode Array Detector (DAD) or a variable wavelength UV detector.

Causality Behind Experimental Choices for HPLC

-

Column Selection: A C18 stationary phase is chosen for its excellent hydrophobic retention of the non-polar biphenyl moiety of 4-BGE. The use of a column with a smaller particle size (e.g., ≤ 3 µm) can enhance peak efficiency and resolution, which is crucial for separating the analyte from potential matrix interferences.

-

Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate retention of 4-BGE on the column while allowing for the timely elution of more polar impurities. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic functional groups on the stationary phase or in the sample matrix.

-

Detection Wavelength: The biphenyl structure exhibits strong UV absorbance. Based on spectral data for similar biphenyl compounds, a primary detection wavelength around 254 nm is selected to maximize sensitivity.[1][2] A secondary wavelength, for instance, at 280 nm, can be monitored to assess peak purity.

-

Sample Preparation: A straightforward "dilute-and-shoot" approach is often sufficient for API samples that are soluble in the mobile phase.[3] For more complex matrices or for trace-level analysis, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analyte.[3][4]

HPLC Protocol: Step-by-Step Methodology

1. Preparation of Standard Solutions:

-

Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Biphenylyl glycidyl ether reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

2. Preparation of Sample Solution (for an API):

-

Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.

-

Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile. Mix well.

-

Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

3. Chromatographic Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1100 series or equivalent with DAD |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-50% B; 18-25 min, 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 254 nm |

4. System Suitability:

-

Inject the working standard solution at a mid-range concentration (e.g., 1 µg/mL) five times.

-

The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

The tailing factor for the 4-BGE peak should be ≤ 2.0.

5. Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area of 4-BGE against the concentration of the working standard solutions.

-

Inject the sample solution and determine the concentration of 4-BGE from the calibration curve.

Caption: HPLC analysis workflow for 4-Biphenylyl glycidyl ether.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for 4-Biphenylyl Glycidyl Ether Analysis

GC-MS offers exceptional selectivity and sensitivity, making it an ideal technique for the confirmatory analysis and trace-level quantification of genotoxic impurities. Due to the polarity and thermal lability of the glycidyl ether group, a direct GC analysis might be challenging. Therefore, a derivatization step to a more volatile and stable compound is often recommended. However, with modern, inert GC columns, direct analysis may also be feasible.

Causality Behind Experimental Choices for GC-MS

-

Column Selection: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point.[5] These columns provide good resolution for a wide range of semi-volatile compounds.

-

Oven Temperature Program: A temperature gradient is necessary to ensure the efficient elution of 4-BGE while separating it from other volatile components in the sample. The initial temperature should be low enough to trap the analyte at the head of the column, followed by a ramp to a final temperature that ensures the elution of 4-BGE in a reasonable time.

-

Injection Mode: A splitless injection is preferred for trace analysis to maximize the amount of analyte transferred to the column, thereby enhancing sensitivity.

-

Mass Spectrometry Parameters: Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural confirmation. Selected Ion Monitoring (SIM) mode should be used for quantification to achieve the highest sensitivity by monitoring characteristic ions of 4-BGE. Based on the mass spectrum of the constitutional isomer 2-Biphenylyl glycidyl ether, the molecular ion (m/z 226) is expected to be a prominent ion for 4-BGE.[6] Other characteristic fragment ions, such as those resulting from the loss of the glycidyl group, should also be monitored.

GC-MS Protocol: Step-by-Step Methodology

1. Preparation of Standard Solutions:

-

Primary Stock Solution (1000 µg/mL): Prepare as described in the HPLC section.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent like dichloromethane or ethyl acetate to cover the desired concentration range (e.g., 0.05 µg/mL to 5 µg/mL).

2. Preparation of Sample Solution (for an API):

-

Accurately weigh approximately 200 mg of the API sample into a 10 mL volumetric flask.

-

Add approximately 7 mL of dichloromethane and sonicate for 10 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature and then dilute to the mark with dichloromethane. Mix well.

-

Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

3. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Recommended Setting |

| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injection Mode | Splitless, 1 µL injection volume |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) for identification, SIM mode for quantification |

| SIM Ions | m/z 226 (molecular ion), and other characteristic fragment ions |

4. System Suitability:

-

Inject the working standard solution at a mid-range concentration (e.g., 0.5 µg/mL) five times.

-

The RSD of the peak area for the primary quantifier ion should be ≤ 5.0%.

5. Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area of the primary quantifier ion of 4-BGE against the concentration of the working standard solutions.

-

Inject the sample solution and determine the concentration of 4-BGE from the calibration curve.

Caption: GC-MS analysis workflow for 4-Biphenylyl glycidyl ether.

Part 3: Method Validation: A Self-Validating System

A thorough validation of the chosen analytical method is paramount to ensure its suitability for the intended purpose, as outlined in the ICH Q2(R1) guideline.[7][8][9][10][11] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of 4-BGE.

Key Validation Parameters

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank sample, a placebo (if applicable), and a sample spiked with 4-BGE and any known impurities. The analyte peak should be free from any co-eluting peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed. The correlation coefficient (r²) should typically be ≥ 0.99.[12]

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, often 90-110%.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

-

Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

-

The RSD for precision studies should typically be ≤ 10% for trace impurity analysis.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be at or below the reporting threshold for the genotoxic impurity.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include variations in mobile phase composition, pH, column temperature, and flow rate. For GC-MS, this could involve variations in oven temperature ramp rate and carrier gas flow rate.

The successful validation of these parameters ensures that the analytical method for 4-Biphenylyl glycidyl ether is fit for its intended purpose in a regulated environment.

References

-

Shimadzu. (n.d.). Analysis of Bisphenol A Diglycidyl Ether Using LC-MS. LC-MS Application Data Sheet No. 046. Retrieved from [Link]

-

Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2005). Determination of bisphenol F diglycidyl ether and related compounds by high-performance liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1639–1648. Retrieved from [Link]

-

Guo, M., et al. (2020). High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and. Science of The Total Environment, 710, 134975. Retrieved from [Link]

-

Cheng, W. W., et al. (2021). First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector. Foods, 10(5), 1045. Retrieved from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- Ciba-Geigy Corp. (1992). Process for the preparation of glycidyl ethers. U.S. Patent 5,162,547.

-

Bierła, K., et al. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. Journal of the American Society for Mass Spectrometry, 32(2), 567–571. Retrieved from [Link]

-

El-Shahawi, M. S., et al. (2018). HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector. Journal of AOAC International, 101(6), 1846–1854. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl glycidyl ether. Retrieved from [Link]

-

Chen, J., et al. (2021). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase. Foods, 10(3), 682. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

Yildiz, M., et al. (2022). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Crystals, 12(2), 261. Retrieved from [Link]

-

Gallart-Ayala, H., et al. (2011). Fast liquid chromatography-tandem mass spectrometry for the analysis of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether and their derivatives in canned food and beverages. Journal of Chromatography A, 1218(9), 1203–1211. Retrieved from [Link]

-

Ali, S., et al. (2016). 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl Ether. Molbank, 2016(3), M914. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Mitra, M., & Fariña, J. B. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1061–1073. Retrieved from [Link]

-

Reddy, G. S., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 45–51. Retrieved from [Link]

-

mzCloud. (n.d.). Bisphenol A diglycidyl ether. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

Shimadzu. (n.d.). Pharmaceutical Analysis. Retrieved from [Link]

-

ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]

-

Wang, J., et al. (2008). Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes. Journal of the American Chemical Society, 130(33), 11069–11078. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Acetylbiphenyl - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bib.irb.hr:8443 [bib.irb.hr:8443]

- 4. library.dphen1.com [library.dphen1.com]

- 5. Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-BIPHENYLYL GLYCIDYL ETHER(7144-65-2) MS [m.chemicalbook.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. fda.gov [fda.gov]

- 9. ICH Official web site : ICH [ich.org]

- 10. m.youtube.com [m.youtube.com]

- 11. starodub.nl [starodub.nl]

- 12. lcms.cz [lcms.cz]

Application Notes and Protocols: 1-(Biphenyl-4-yloxy)-2,3-epoxypropane as a Reactive Diluent in Epoxy Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the use of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane, also known as 4-Biphenylyl glycidyl ether, as a reactive diluent in epoxy resin systems. This document outlines the fundamental properties, formulation guidelines, and expected performance characteristics when incorporating this aromatic monofunctional epoxy into standard epoxy formulations. The protocols provided herein are designed to be self-validating, with explanations grounded in established polymer chemistry principles.

Introduction: The Role of Reactive Diluents in Epoxy Formulations

Epoxy resins, particularly those based on diglycidyl ether of bisphenol A (DGEBA), are renowned for their excellent mechanical strength, chemical resistance, and adhesive properties.[1] However, their high viscosity often poses significant processing challenges, limiting their application in areas requiring good flow, high filler loading, or intricate mold-filling.[2]

Reactive diluents are low-viscosity epoxy-functional compounds that are added to high-viscosity epoxy resins to improve their handling characteristics.[3] Unlike non-reactive diluents, which can compromise the thermo-mechanical properties of the cured polymer by not participating in the cross-linking reaction, reactive diluents possess epoxy groups that allow them to co-react with the curing agent and become an integral part of the final polymer network.[3] This integration minimizes the negative impact on the final properties and can even be leveraged to enhance specific characteristics of the cured system.[2]

1.1. The Unique Attributes of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane

1-(Biphenyl-4-yloxy)-2,3-epoxypropane is an aromatic monofunctional reactive diluent. Its chemical structure, featuring a rigid biphenyl group, imparts distinct properties to the epoxy system.

-

Structure:

The presence of the bulky and rigid biphenyl moiety is the primary differentiator of this reactive diluent. This structural feature is key to understanding its influence on the final properties of the cured epoxy network.

Core Functionality: Viscosity Reduction

Protocol for Viscosity Measurement:

A standard protocol to quantify the effect of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane on a standard DGEBA resin is as follows:

-

Preparation of Blends: Prepare a series of blends of a standard liquid DGEBA epoxy resin with varying weight percentages (e.g., 5%, 10%, 15%, 20%) of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane.

-

Homogenization: Thoroughly mix each blend at a controlled temperature (e.g., 50 °C) to ensure homogeneity.

-

Viscosity Measurement: Using a rotational viscometer or rheometer, measure the viscosity of each blend at a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot the viscosity as a function of the weight percentage of the reactive diluent.

This experiment will generate a quantitative understanding of the diluting efficiency of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane.

Impact on Cured Epoxy Properties: A Mechanistic Perspective

The incorporation of a monofunctional reactive diluent like 1-(Biphenyl-4-yloxy)-2,3-epoxypropane will inherently alter the crosslink density of the final polymer network. Since it possesses only one epoxy group, it acts as a chain terminator during the polymerization reaction with a polyfunctional curing agent. This reduction in crosslink density typically leads to a decrease in properties such as glass transition temperature (Tg), chemical resistance, and thermal stability.[3] However, the rigid biphenyl group can counteract some of these effects.

Workflow for Evaluating the Impact of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane:

Caption: Experimental workflow for evaluating the effects of the reactive diluent.

3.1. Mechanical Properties

The introduction of the rigid biphenyl group can enhance certain mechanical properties. While the reduction in crosslink density may lead to a decrease in modulus, the inherent stiffness of the biphenyl unit can contribute to maintaining or even improving properties like tensile strength at lower concentrations.

Expected Trends in Mechanical Properties:

| Property | Expected Effect of Increasing Diluent Concentration | Rationale |

| Tensile Strength | Initial increase at low concentrations, then decrease | The rigid biphenyl group can enhance strength, but this is eventually overcome by the reduction in crosslink density.[6] |

| Flexural Modulus | General decrease | Reduction in crosslink density leads to a less rigid network. |

| Impact Strength | Potential increase | The slight increase in chain flexibility due to lower crosslink density can improve toughness. |

3.2. Thermal Properties

The glass transition temperature (Tg) is a critical indicator of the thermal performance of an epoxy system. As a monofunctional diluent, 1-(Biphenyl-4-yloxy)-2,3-epoxypropane is expected to lower the Tg due to the reduction in crosslink density. However, the rigid aromatic structure of the biphenyl group can mitigate this effect compared to aliphatic reactive diluents.

Expected Trends in Thermal Properties:

| Property | Expected Effect of Increasing Diluent Concentration | Rationale |

| Glass Transition Temperature (Tg) | Decrease | Reduced crosslink density allows for greater chain mobility at lower temperatures.[7] |

| Thermal Stability (TGA) | Potential for slight increase in onset decomposition temperature | The aromatic biphenyl structure is thermally stable.[8] |

Formulation and Curing Protocols

The successful application of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane requires careful consideration of the curing agent and the cure schedule.

4.1. Choice of Curing Agent

Both amine and anhydride curing agents can be used. The choice will depend on the desired properties of the final material.

-

Amine Curing Agents: Aromatic amines like 4,4'-Diaminodiphenyl sulfone (DDS) or m-phenylenediamine (mPDA) are suitable for applications requiring high thermal and chemical resistance.[9] Aliphatic amines can be used for room temperature curing applications, but will generally result in lower thermal performance.[3]

-

Anhydride Curing Agents: Anhydrides such as phthalic anhydride or nadic methyl anhydride (NMA) can provide excellent thermal stability and electrical properties.[4]

4.2. Stoichiometry Calculation

Accurate calculation of the stoichiometric ratio of curing agent to the epoxy resin blend is crucial for achieving optimal properties. The amount of curing agent is determined based on the total number of epoxy equivalents in the blend.

Equation for Amine Hardener Stoichiometry:

Parts by weight of amine hardener = (Amine Hydrogen Equivalent Weight × Total Epoxy Equivalents) / 100

4.3. Recommended Curing Protocol (Example with an Aromatic Amine)

This protocol provides a general guideline for curing a DGEBA/1-(Biphenyl-4-yloxy)-2,3-epoxypropane blend with an aromatic amine hardener like 4,4'-Diaminodiphenyl sulfone (DDS).

-

Blending: Weigh the desired amounts of DGEBA resin and 1-(Biphenyl-4-yloxy)-2,3-epoxypropane into a suitable container. Heat the mixture to 60-80°C and stir until a homogeneous, clear liquid is obtained.

-

Hardener Addition: Calculate the stoichiometric amount of DDS required. Melt the DDS at approximately 150°C and add it to the heated epoxy blend. Stir thoroughly until the DDS is completely dissolved.

-

Degassing: Place the mixture in a vacuum oven at 120-130°C to remove any entrapped air bubbles.

-

Curing: Pour the degassed mixture into a preheated mold. A typical cure schedule would be 2 hours at 150°C followed by a post-cure of 2 hours at 180°C.[10]

-

Cooling: Allow the cured samples to cool slowly to room temperature to minimize internal stresses.

Curing Reaction Mechanism with Amine Hardener:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Performance Composites using 4-Biphenylyl Glycidyl Ether

Introduction: The Pursuit of Advanced Composite Performance

High-performance composites are at the forefront of materials science, enabling advancements in aerospace, automotive, electronics, and renewable energy sectors.[1] The relentless demand for materials with superior strength-to-weight ratios, enhanced thermal stability, and exceptional durability necessitates the development of advanced polymer matrix systems. Epoxy resins are a cornerstone of high-performance composites, prized for their excellent adhesion, chemical resistance, and mechanical strength.[2][3][4] However, unmodified epoxy networks often exhibit brittleness, limiting their application in components subjected to high impact or fatigue.

This application note details the use of 4-Biphenylyl glycidyl ether (BPGE) as a strategic component in the formulation of high-performance epoxy composites. The incorporation of the rigid biphenyl moiety into the epoxy network is a proven strategy to enhance the glass transition temperature (Tg), improve thermal stability, and increase the toughness of the final composite material.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, curing, and characterization of BPGE-modified epoxy systems.

The Role of 4-Biphenylyl Glycidyl Ether (BPGE) in Epoxy Formulations

4-Biphenylyl glycidyl ether is a monofunctional epoxy resin characterized by a rigid biphenyl group. This unique chemical structure imparts several desirable properties when incorporated into a thermosetting epoxy matrix.

Key Attributes and Functionality:

-

Reactive Diluent: BPGE can be used to reduce the viscosity of high-viscosity epoxy resins such as bisphenol A diglycidyl ether (DGEBA), improving handling and processing characteristics like fiber impregnation in composite manufacturing.[5]

-

Toughening Agent: The biphenyl structure introduces a degree of conformational freedom and the potential for energy-dissipating mechanisms within the cured network, leading to enhanced fracture toughness and impact resistance.[6][7]

-

Thermal Stability Enhancement: The rigid nature of the biphenyl group restricts segmental motion within the polymer chains, resulting in a significant increase in the glass transition temperature (Tg) of the cured epoxy.[8][9]

Chemical Structure of 4-Biphenylyl Glycidyl Ether (BPGE):

Caption: Chemical structure of 4-Biphenylyl glycidyl ether.

Formulation Protocols

The following protocols provide a starting point for the formulation of high-performance epoxy composites using BPGE. It is crucial to note that the optimal formulation will depend on the specific application requirements and the other components of the resin system.

Materials and Equipment

-

Base Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) with an epoxy equivalent weight (EEW) of 184-192 g/eq is a common choice.

-

Modifier: 4-Biphenylyl glycidyl ether (BPGE).

-

Curing Agent: Aromatic amines such as 4,4'-diaminodiphenylmethane (DDM) or 4,4'-diaminodiphenyl sulfone (DDS) are recommended for high-temperature applications. Aliphatic amines can be used for room temperature curing, but will result in a lower Tg.[3]

-

Reinforcement: Carbon fiber, glass fiber, or aramid fiber as required.

-

Equipment: Mechanical stirrer, vacuum oven, hot press, and appropriate molds.

Protocol 1: Formulation of a BPGE-Modified Epoxy Resin System

This protocol outlines the preparation of a BPGE-modified epoxy resin system. The stoichiometric ratio of the epoxy components (DGEBA and BPGE) to the amine curing agent is critical for achieving optimal properties. The amine hydrogen equivalent weight (AHEW) of the curing agent must be considered.

Calculation of Stoichiometric Ratio:

The total number of epoxy equivalents should be equal to the total number of amine hydrogen equivalents.

Total Epoxy Equivalents = (Mass of DGEBA / EEW of DGEBA) + (Mass of BPGE / EEW of BPGE)

Total Amine Hydrogen Equivalents = Mass of Curing Agent / AHEW of Curing Agent

Example Formulation:

| Component | Weight (g) | Epoxy/Amine Equivalents |

| DGEBA (EEW = 190 g/eq) | 80 | 0.421 |

| BPGE (EEW ≈ 226 g/eq) | 20 | 0.088 |

| Total Epoxy | 100 | 0.509 |

| DDM (AHEW = 49.5 g/eq) | 25.2 | 0.509 |

Procedure:

-

Pre-heating: Gently preheat the DGEBA resin to approximately 60°C to reduce its viscosity.

-

Blending: In a suitable container, combine the preheated DGEBA and the desired amount of BPGE.

-

Mixing: Mechanically stir the mixture at 60°C for 15-20 minutes until a homogeneous solution is obtained.

-

Degassing: Place the mixture in a vacuum oven at 60°C and degas until all air bubbles are removed.

-

Curing Agent Addition: Cool the mixture to approximately 50°C. Add the stoichiometric amount of the curing agent (e.g., molten DDM at ~90°C) to the epoxy blend.

-

Final Mixing: Stir thoroughly for 5-10 minutes until the curing agent is completely dissolved and the mixture is uniform.

-

Final Degassing: Briefly degas the final mixture under vacuum to remove any entrapped air introduced during the final mixing step. The resin system is now ready for impregnation or casting.

Caption: Workflow for formulating a BPGE-modified epoxy resin system.

Curing Protocols

The curing process is critical for the development of the cross-linked network and the final properties of the composite. The following are recommended curing schedules. Differential Scanning Calorimetry (DSC) can be used to determine the optimal cure temperature and monitor the extent of the reaction.[10]

Recommended Curing Cycle for Aromatic Amine Cured Systems:

A multi-stage curing cycle is often employed to manage the exothermic reaction and ensure complete curing.

-

Initial Cure: 120°C for 2 hours. This allows for gradual gelation and minimizes internal stresses.

-

Intermediate Cure: 150°C for 2 hours. This advances the cross-linking density.

-

Post-Cure: 180°C for 3 hours. This final stage is crucial for achieving the maximum glass transition temperature and ensuring the full development of mechanical properties.[9]

For any epoxy formulation, the highest achievable glass transition temperature will typically not exceed the final cure temperature by more than 15-20°C due to vitrification, which limits molecular mobility and halts further reaction.[5] A subsequent, higher temperature post-cure is necessary to maximize the Tg.[5]

Characterization Protocols

A comprehensive characterization of the cured composite is essential to validate the performance enhancements imparted by BPGE.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured composite. A typical heating rate is 10°C/min.[11]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the material.

Mechanical Testing

Standardized testing methods should be employed to ensure the reliability and comparability of the results. The following ASTM standards are recommended:

| Property | ASTM Standard |

| Tensile Properties | ASTM D3039/D638 |

| Flexural Properties | ASTM D790 |

| Interlaminar Shear Strength (ILSS) | ASTM D2344 |

| Fracture Toughness (KIC and GIC) | ASTM D5045 |

| Dynamic Mechanical Analysis (DMA) | ASTM D7028 |

Morphological Analysis

-

Scanning Electron Microscopy (SEM): To examine the fracture surfaces of the tested specimens. This provides valuable insights into the toughening mechanisms, such as crack pinning, shear yielding, and particle debonding.

Expected Performance Enhancements

The incorporation of BPGE into an epoxy formulation is expected to yield the following improvements, though the exact magnitude will depend on the specific formulation and cure cycle.

| Property | Neat Epoxy (DGEBA/DDM) | BPGE-Modified Epoxy (20 wt% BPGE) |

| Glass Transition Temperature (Tg) | ~160-170 °C | Increase of 10-20 °C |

| Fracture Toughness (KIC) | ~0.6-0.8 MPa·m1/2 | Increase of 20-40% |

| Tensile Strength | High | May slightly decrease |

| Tensile Modulus | High | May slightly increase |

Note: The values presented are typical and may vary based on the specific materials and processing conditions used.

Causality of Performance Enhancements

The observed improvements in the properties of BPGE-modified epoxies can be attributed to the following molecular-level phenomena:

-

Increased Tg: The rigid biphenyl groups hinder the rotation of polymer chain segments, requiring more thermal energy to transition from a glassy to a rubbery state.[12]

-

Enhanced Toughness: The biphenyl units can dissipate energy through localized molecular motions. Furthermore, the introduction of a monofunctional diluent can lead to a slight reduction in cross-link density, which can increase the ductility of the matrix and its ability to deform plastically at the crack tip.[13]

Caption: Toughening mechanism of BPGE in an epoxy matrix.

Conclusion

4-Biphenylyl glycidyl ether is a valuable additive for the formulation of high-performance epoxy composites. Its incorporation can lead to significant improvements in thermal stability and fracture toughness, albeit with a potential for a slight trade-off in tensile strength. The protocols outlined in this application note provide a robust framework for researchers and scientists to explore the benefits of BPGE in their specific applications. Careful control of formulation stoichiometry and curing conditions is paramount to achieving the desired performance characteristics.

References

- Unnikrishnan, K. P., & Thachil, E. T. (n.d.). Toughening of epoxy resins.

-

Kroutilova, I., et al. (n.d.). Curing of epoxy systems at sub-glass transition temperature. ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and properties of novel crystalline epoxy resin with good melt flowability and flame retardancy based on an asymmetrical biphenyl unit. (n.d.). ResearchGate. Retrieved from [Link]

-

Epoxy is a Common Composites Choice for High Performance in Major Industries. (n.d.). Composites One. Retrieved from [Link]

-